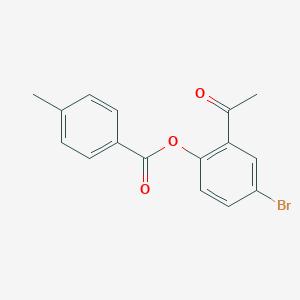

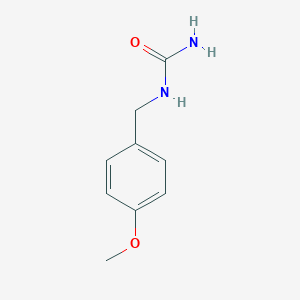

(2-Acetyl-4-bromophenyl) 4-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

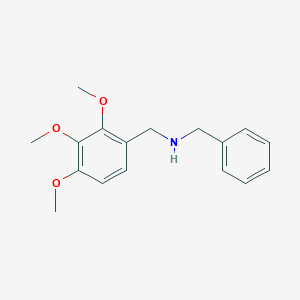

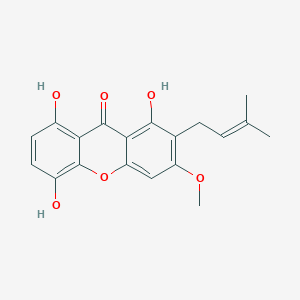

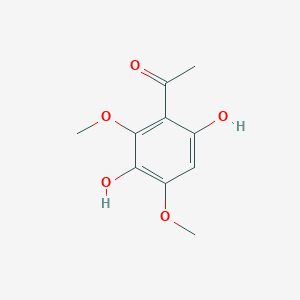

“(2-Acetyl-4-bromophenyl) 4-methylbenzoate” is a chemical compound with the molecular formula C16H13BrO3 . It has a molecular weight of 333.18 .

Physical And Chemical Properties Analysis

“(2-Acetyl-4-bromophenyl) 4-methylbenzoate” is a compound with the molecular formula C16H13BrO3 and a molecular weight of 333.18 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

(2-Acetyl-4-bromophenyl) 4-methylbenzoate has been synthesized and characterized using various techniques, shedding light on its structure and properties. For instance, Diwaker et al. (2015) synthesized the title compound and characterized it using experimental FTIR, ^1H and ^13C NMR, single crystal XRD, and various theoretical methods. Their study provides detailed insights into the geometrical parameters, vibrational frequencies, and electronic structure of the compound (Diwaker et al., 2015).

Reactions and Derivatives

Research into the reactivity of similar compounds provides insights into possible applications of (2-Acetyl-4-bromophenyl) 4-methylbenzoate in chemical synthesis. Clarke, Scrowston, and Sutton (1973) described electrophilic substitution reactions of benzo[b]thiophen derivatives, highlighting the potential for creating diverse derivatives through reactions such as bromination, nitration, and the Claisen rearrangement. These reactions form the basis for synthesizing various compounds, indicating a potential application of (2-Acetyl-4-bromophenyl) 4-methylbenzoate in the synthesis of complex organic molecules (Clarke, Scrowston, & Sutton, 1973).

Metabolic Studies

Although not directly related to (2-Acetyl-4-bromophenyl) 4-methylbenzoate, studies on the metabolism of related compounds by alveolar macrophages in rabbits have been conducted. For example, Watson D. Reid, Jane M. Glick, and Gopal Krishna (1972) explored the metabolism of foreign compounds by alveolar macrophages, offering insights into how similar compounds might be metabolized in biological systems, which could inform pharmacological and toxicological evaluations (Watson D. Reid, Jane M. Glick, & Gopal Krishna, 1972).

Pharmacological Potential

The synthesis and reactions of compounds structurally related to (2-Acetyl-4-bromophenyl) 4-methylbenzoate have been explored for their potential as pharmacological agents. For instance, Abdel-Wahab et al. (2008) investigated thiosemicarbazides, triazoles, and Schiff bases derived from similar compounds for their antihypertensive α-blocking activity, suggesting a possible avenue for the pharmacological application of (2-Acetyl-4-bromophenyl) 4-methylbenzoate in developing new therapeutics (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2-acetyl-4-bromophenyl) 4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-10-3-5-12(6-4-10)16(19)20-15-8-7-13(17)9-14(15)11(2)18/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIMHIOYMNXTKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357350 |

Source

|

| Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-bromophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Acetyl-4-bromophenyl) 4-methylbenzoate | |

CAS RN |

88952-08-3 |

Source

|

| Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-bromophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

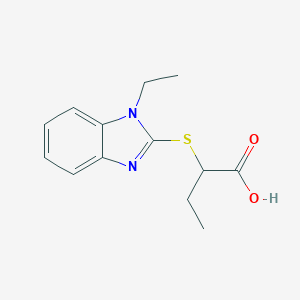

![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)